molecular formula C9H5F3N2O3 B14096452 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione CAS No. 959236-81-8

6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14096452
CAS No.: 959236-81-8
M. Wt: 246.14 g/mol
InChI Key: UOSNDZUOEIJCIN-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethoxy group at the 6-position of the quinazoline ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-2,4(1H,3H)-diones, including 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One efficient method involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ at 190-200°C in a sealed reactor . Another method utilizes ionic liquids as dual solvent-catalysts for the reaction of CO₂ and 2-aminobenzonitriles .

Industrial Production Methods: Industrial production of quinazoline-2,4(1H,3H)-diones often involves scalable and cost-effective methods. The use of ionic liquids as both solvents and catalysts is particularly advantageous due to their reusability and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    6-Methoxyquinazoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.

    6-Chloroquinazoline-2,4(1H,3H)-dione: The chloro group imparts different electronic effects compared to the trifluoromethoxy group.

Uniqueness: The presence of the trifluoromethoxy group in 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

959236-81-8

Molecular Formula

C9H5F3N2O3

Molecular Weight

246.14 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16)

InChI Key

UOSNDZUOEIJCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC(=O)N2

Origin of Product

United States

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